molecular formula C23H19ClN4O5 B2735817 ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate CAS No. 921805-85-8

ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate

Cat. No. B2735817
CAS RN: 921805-85-8
M. Wt: 466.88
InChI Key: RJITWCLFFWAXNP-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 3 . The specific structure of “ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate” would need to be analyzed using tools such as X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrimidine derivative would depend on its exact structure. Generally, pyrimidines are much weaker bases than pyridine and are soluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of pyrrolo[3,2-d]pyrimidine derivatives have been documented, highlighting methods for generating these compounds with high yields and purity. For instance, Majumdar et al. (1998) described the synthesis of pyrrolo[3,2-d]pyrimidines via amine oxide rearrangement, achieving high yields from precursor compounds through simple treatment with m-chloroperoxybenzoic acid (Majumdar, Das, & Jana, 1998). Furthermore, the crystal structure of related compounds has been elucidated through X-ray diffraction, providing insights into their molecular conformations and potential for further chemical modifications (Hu Yang, 2009).

Biological Activities

Research on pyrrolo[3,2-d]pyrimidine derivatives extends into biological applications, including studies on their antiproliferative and antiviral activities. Pudlo et al. (1990) investigated the antiproliferative activity of certain 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines, uncovering compounds with significant effects against L1210 cell growth and exhibiting antiviral properties against human cytomegalovirus and herpes simplex type 1 (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).

Future Directions

Research into pyrimidine derivatives is ongoing, with many potential applications in the treatment of various diseases . The development of new pyrimidines as anti-inflammatory agents is one area of current research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate involves the condensation of 4-chlorobenzoyl chloride with 3-amino-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, followed by esterification with ethyl alcohol and coupling with 4-aminobenzoic acid.", "Starting Materials": [ "4-chlorobenzoyl chloride", "3-amino-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid", "ethyl alcohol", "4-aminobenzoic acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzoyl chloride with 3-amino-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in the presence of a base such as triethylamine or pyridine to form 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoic acid.", "Step 2: Esterification of the carboxylic acid group of 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate.", "Step 3: Coupling of ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate." ] }

CAS RN

921805-85-8

Product Name

ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate

Molecular Formula

C23H19ClN4O5

Molecular Weight

466.88

IUPAC Name

ethyl 4-[[3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]amino]benzoate

InChI

InChI=1S/C23H19ClN4O5/c1-3-33-22(31)13-4-8-15(9-5-13)25-20(29)17-12-27(2)19-18(17)26-23(32)28(21(19)30)16-10-6-14(24)7-11-16/h4-12H,3H2,1-2H3,(H,25,29)(H,26,32)

InChI Key

RJITWCLFFWAXNP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C

solubility

not available

Origin of Product

United States

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